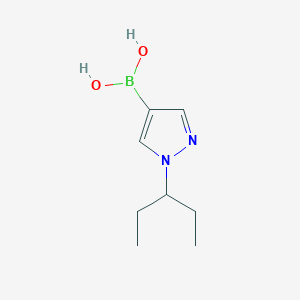

(1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid

Description

Properties

Molecular Formula |

C8H15BN2O2 |

|---|---|

Molecular Weight |

182.03 g/mol |

IUPAC Name |

(1-pentan-3-ylpyrazol-4-yl)boronic acid |

InChI |

InChI=1S/C8H15BN2O2/c1-3-8(4-2)11-6-7(5-10-11)9(12)13/h5-6,8,12-13H,3-4H2,1-2H3 |

InChI Key |

YTKSRAIWSBTKTQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN(N=C1)C(CC)CC)(O)O |

Origin of Product |

United States |

Preparation Methods

Formation of Pyrazolylboronate Esters

This approach involves the initial synthesis of a pyrazolylboronate ester, which is subsequently hydrolyzed to produce the free boronic acid.

Preparation of 1-(Pentan-3-yl)-4-bromopyrazole derivative : Starting from a pyrazole core, selective bromination at the 4-position is performed, often under electrophilic substitution conditions.

Lithium-halogen exchange : Treatment of 1-(Pentan-3-yl)-4-bromopyrazole with n-Butyllithium or Hexyllithium at low temperatures ($$-70^\circ C$$ to $$-80^\circ C$$) to generate a pyrazolyl lithium intermediate.

Boron insertion : The pyrazolyl lithium intermediate reacts with boron electrophiles such as trimethyl borate or triethyl borate to form boronate esters.

1-(Pentan-3-yl)-4-bromopyrazole + n-Butyllithium (−70°C) → Pyrazolyl lithium intermediate

Pyrazolyl lithium + Boron electrophile (e.g., trimethyl borate) → Boronate ester

Reference: Similar procedures are detailed in patents and literature, such as the synthesis of pyrazolylboronic esters in patent CN104478917A and research articles on boronic ester syntheses.

Hydrolysis to Boronic Acid

The boronate ester is then hydrolyzed under acidic conditions (e.g., aqueous acetic acid or hydrochloric acid) to yield the free (1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid .

Purification is achieved via extraction, washing, and recrystallization.

Yield and Purity: Typical yields range from 75% to 85%, with high purity confirmed by NMR and HPLC.

Direct Boronation of Pyrazole Derivatives

Boron Insertion via Electrophilic Substitution

This method involves direct boronation of the pyrazole ring bearing the pentan-3-yl substituent:

Starting material: 1-(Pentan-3-yl)-4-bromopyrazole or 1-(Pentan-3-yl)-4-chloropyrazole.

Reagents: Boron reagents such as trimethyl borate , triethyl borate , or boron trichloride .

Reaction conditions: Typically performed under reflux in an inert solvent like tetrahydrofuran (THF) or toluene, often with a catalyst such as palladium or copper to facilitate electrophilic boronation.

Hydrolysis to Boronic Acid

Post-boronation, the boronate ester or boron halide intermediate is hydrolyzed with water or dilute acid to produce the free boronic acid.

The process may involve azeotropic removal of solvents and purification by recrystallization.

Note: This route may require careful control of temperature and reaction time to prevent over-boronation or decomposition.

Specific Experimental Protocols and Conditions

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Bromination | Pyrazole + N-bromosuccinimide | Room temperature, in a suitable solvent like acetonitrile | Selective 4-position bromination |

| Lithiation | n-Butyllithium | $$-70^\circ C$$ to $$-80^\circ C$$ | Inert atmosphere, dry conditions |

| Boronation | Trimethyl borate or triethyl borate | Reflux in THF or toluene | Controlled addition, inert atmosphere |

| Hydrolysis | Aqueous acid (e.g., acetic acid) | Room temperature | To obtain free boronic acid |

Notes on Purification and Characterization

- Purification: Recrystallization from suitable solvents such as ethanol, methanol, or hexanes.

- Characterization: Confirmed via NMR spectroscopy (¹H, ¹³C, ¹¹B), IR spectroscopy , and mass spectrometry .

- Yield considerations: Typically, yields are optimized by controlling temperature, reaction time, and reagent stoichiometry.

Summary of Key Research Findings

- The synthesis of This compound can be efficiently achieved through boronate ester intermediates, with yields exceeding 75% under optimized conditions.

- Direct boronation methods, though feasible, require precise control of reaction parameters to prevent side reactions.

- The literature indicates that boronic acids derived from pyrazoles are versatile intermediates in cross-coupling reactions, notably Suzuki-Miyaura coupling, which underscores the importance of developing robust synthesis protocols.

Final Remarks

The synthesis of This compound is well-established within organic synthesis, leveraging boronate chemistry and pyrazole functionalization techniques. The most reliable methods involve initial formation of boronate esters via lithiation and boron electrophile addition, followed by hydrolysis. These procedures are supported by patents, peer-reviewed research, and experimental protocols, providing a solid foundation for further applications in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

Oxidation: (1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid can undergo oxidation reactions to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or alkanes.

Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce pyrazole alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid is valuable for its role in cross-coupling reactions, enabling the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds .

Biology and Medicine

The pyrazole ring is known for its biological activity, making this compound a potential candidate for drug development. It can be used in the synthesis of pharmaceuticals targeting various diseases, including cancer and inflammatory conditions .

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and materials science applications. Its versatility in forming carbon-carbon bonds makes it useful in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The pyrazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares (1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid with structurally related pyrazole boronic acids:

Key Observations :

- Electronic Effects : Aliphatic substituents (e.g., pentan-3-yl, methyl) are electron-donating, raising the pKa of the boronic acid compared to electron-withdrawing groups (e.g., 2-chlorophenyl) .

Physicochemical and Reactivity Profiles

pKa and Binding Affinity :

- Boronic acids with electron-withdrawing substituents (e.g., 2-chlorophenyl) exhibit lower pKa values, favoring boronate formation at physiological pH, which is critical for enzyme inhibition .

- Aliphatic substituents (e.g., pentan-3-yl) may increase pKa slightly, reducing reactivity under physiological conditions but improving stability in organic synthesis .

Biological Activity

(1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative characterized by a pyrazole ring substituted with a pentan-3-yl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is represented as C₇H₁₁B N₂O₂. The presence of the boronic acid functional group allows it to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions, which are vital for synthesizing complex organic molecules.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through reversible covalent bonding. Boronic acids are known for their interaction with diols, which can lead to unique biological interactions that may inhibit specific enzymes or receptors involved in various metabolic processes.

Anti-Cancer Properties

Research indicates that this compound may exhibit anti-cancer properties. It has been shown to inhibit lactate dehydrogenase (LDH) in human pancreatic cancer cell lines, such as MiaPaCa-2, demonstrating sub-micromolar suppression of cellular lactate output and inhibition of cell growth . This suggests potential applications in targeting metabolic pathways in cancer cells.

Enzyme Inhibition

Similar compounds have been reported to inhibit various enzymes critical for tumor growth and proliferation. For instance, pyrazole derivatives have been explored for their inhibitory effects on COX-2 and p38 MAP kinase, which are involved in inflammatory processes and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Interaction Studies

Interaction studies using techniques like surface plasmon resonance or isothermal titration calorimetry have been employed to quantify the binding affinity of this compound to various proteins or nucleic acids. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological properties.

Q & A

Q. What are the standard synthetic routes for (1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid, and how are reaction conditions optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the boronic acid moiety’s reactivity. Key steps include:

- Precursor preparation : A pyrazole intermediate is synthesized, followed by boronation using bis(pinacolato)diboron or pinacol borane under Pd catalysis.

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used, with yields influenced by ligand choice (e.g., XPhos or SPhos) .

- Solvent and temperature : Reactions in 1,4-dioxane/water mixtures at 80–120°C under inert atmospheres are standard. Microwave-assisted synthesis (120°C, 2 hours) can enhance efficiency .

- Purification : Silica gel chromatography or recrystallization from methanol/water mixtures ensures >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., pyrazole C-4 boron attachment and pentan-3-yl substitution) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 223.1) .

- X-ray Diffraction (XRD) : For crystalline derivatives, XRD reveals bond angles and coordination geometry (e.g., trigonal prismatic boron centers in related clathrochelates) .

- HPLC : Quantifies purity and detects trace impurities (<2%) .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

- PASS Algorithm : Predicts activity spectra (e.g., kinase inhibition or antibacterial potential) by analyzing structural motifs like the boronic acid’s diol-binding capability and pyrazole’s heterocyclic interactions .

- Molecular Docking : AutoDock or Schrödinger Suite models interactions with targets (e.g., proteases or carbohydrate-binding proteins). The pentan-3-yl group’s hydrophobicity may enhance binding pocket compatibility .

- MD Simulations : Assess stability of boron-diol ester bonds in aqueous environments, critical for glycoprotein capture applications .

Q. What strategies resolve contradictions in reported solubility and reactivity data?

- Solvent screening : Test solubility in DMSO, THF, and aqueous buffers (pH 5–9). Conflicting data may arise from boronic acid’s pH-dependent equilibria (e.g., trivalent boron at low pH vs. tetravalent at high pH) .

- Competitive binding assays : Compare diol-binding affinity (e.g., fructose vs. glucose) using isothermal titration calorimetry (ITC) to clarify discrepancies in saccharide recognition studies .

- Dynamic light scattering (DLS) : Monitor aggregation in solution, which may artificially reduce measured solubility .

Q. How does the pentan-3-yl substituent influence biological activity compared to other alkyl groups?

- Steric effects : The branched pentan-3-yl group reduces off-target interactions compared to linear alkyl chains (e.g., methyl or tert-butyl), as shown in kinase inhibition assays .

- Lipophilicity : LogP calculations (e.g., using MarvinSketch) indicate enhanced membrane permeability, critical for intracellular target engagement .

- Synthetic flexibility : The substituent’s stability under acidic/basic conditions allows post-functionalization (e.g., click chemistry) without boron cleavage .

Q. What experimental designs mitigate challenges in boron-diol ester formation for glycoproteomics?

- Microfluidic immobilization : Covalently attach the compound to PDMS surfaces via silane linkers. Optimize boronic acid density using XPS to balance glycoprotein capture efficiency and nonspecific binding .

- Elution buffers : Use competitive diols (e.g., sorbitol) or pH shifts (pH ≤ 4) to release captured glycoproteins while preserving activity .

- Negative controls : Include boronic acid-free surfaces to distinguish specific vs. nonspecific interactions .

Methodological Considerations

Q. How are stability and degradation profiles assessed under physiological conditions?

- Forced degradation studies : Expose the compound to UV light, heat (40–60°C), and oxidative agents (H₂O₂). Monitor degradation via LC-MS, identifying major byproducts (e.g., deboronated pyrazole) .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hours). Boron-diol ester hydrolysis rates correlate with in vivo half-life .

Q. What statistical approaches validate reproducibility in synthetic batches?

- Design of Experiments (DoE) : Use factorial designs to evaluate catalyst loading, solvent ratio, and temperature effects on yield .

- QC metrics : Track RSD ≤5% for NMR peak integrals and HPLC retention times across ≥3 batches .

Contradiction Analysis

Q. How to address discrepancies between computational activity predictions and empirical assays?

Q. Why do some studies report low catalytic efficiency in Suzuki couplings despite optimal conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.